REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([NH:11]S(C2C=CC(C)=CC=2)(=O)=O)=[C:4]([CH:22]([CH3:24])[CH3:23])[CH:3]=1.Br[CH2:26][CH2:27][O:28][CH2:29][CH2:30]Br.C(N(CC)C(C)C)(C)C.CN1CCCC1>C(OCC)(=O)C>[CH:22]([C:4]1[CH:3]=[C:2]([N:1]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)[CH:7]=[C:6]([CH:8]([CH3:9])[CH3:10])[C:5]=1[NH2:11])([CH3:23])[CH3:24]
|
Name
|
N-(4-amino-2,6-diisopropyl-phenyl)-4-methyl-benzenesulfonamide
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Quantity
|
346 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)C(C)C)NS(=O)(=O)C1=CC=C(C=C1)C)C(C)C
|
Name
|
|
Quantity
|
151 μL
|
Type
|
reactant
|
Smiles
|
BrCCOCCBr
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine (30 mL) and saturated aqueous potassium carbonate (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in a mixture of sulfuric acid (1.9 mL) and water (0.1 mL)
|
Type
|
ADDITION
|
Details
|
Ice (30 mL) and water (30 mL) were added
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)N1CCOCC1)C(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |